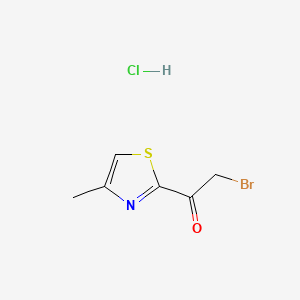
2-broMo-1-(4-Methylthiazol-2-yl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-broMo-1-(4-Methylthiazol-2-yl)ethanone hydrochloride” is a chemical compound with the IUPAC name 1-(2-bromo-4-methyl-1,3-thiazol-5-yl)ethanone . It is used for pharmaceutical testing .
Synthesis Analysis
While specific synthesis methods for “2-broMo-1-(4-Methylthiazol-2-yl)ethanone hydrochloride” were not found, a related compound, 2-bromo-1-(2-(4-phenyl)-4-methyl thiazol-5yl)ethanone, was synthesized by refluxing a mixture of it and substituted thioamide in dry ethanol .Molecular Structure Analysis
The molecular structure of “2-broMo-1-(4-Methylthiazol-2-yl)ethanone hydrochloride” consists of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Aplicaciones Científicas De Investigación
Chemical Synthesis and Industrial Applications 2-Bromo-1-(4-methylthiazol-2-yl)ethanone hydrochloride is not directly mentioned in the literature available, but its structural relatives and compounds with bromine substitutions have been extensively studied, offering insights into potential applications. Brominated compounds play a critical role in various chemical synthesis processes and industrial applications due to their reactivity and ability to form stable compounds. For example, 2-Fluoro-4-bromobiphenyl, a compound with bromine, serves as a key intermediate in manufacturing anti-inflammatory materials, highlighting the importance of brominated intermediates in pharmaceutical manufacturing (Qiu et al., 2009). Similarly, novel brominated flame retardants are used in consumer goods to enhance fire safety, where compounds like 2-ethylhexyl 2,3,4,5-tetrabromobenzoate and decabromodiphenyl ethane are often reported in high concentrations, indicating the widespread application of brominated compounds in enhancing material safety (Zuiderveen et al., 2020).
Environmental Impact and Monitoring The environmental presence and impact of brominated compounds, including those used as flame retardants and pesticides, have been a subject of study due to their ubiquity and persistence. For example, 2,4,6-Tribromophenol is extensively produced and used, leading to its widespread detection in the environment. This calls for a closer examination of the environmental fate and toxicity of brominated compounds, highlighting the need for monitoring and understanding their long-term impact (Koch & Sures, 2018).
Innovative Applications in Analytical Chemistry Brominated compounds are instrumental in developing novel analytical methods and sensors. For instance, fluorescent chemosensors based on 4-methyl-2,6-diformylphenol have been utilized for detecting metal ions and other analytes, demonstrating the utility of brominated molecules in enhancing analytical capabilities and environmental monitoring (Roy, 2021).
Advanced Materials and Polymer Research The study of brominated compounds extends into materials science, where they contribute to the development of advanced materials. For instance, the polymerization of higher aldehydes, including brominated variants, has been explored for creating novel polymers with potential applications in various industries, from packaging to electronics (Kubisa et al., 1980).
Propiedades
IUPAC Name |
2-bromo-1-(4-methyl-1,3-thiazol-2-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNOS.ClH/c1-4-3-10-6(8-4)5(9)2-7;/h3H,2H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXRKESGISFPRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=O)CBr.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-broMo-1-(4-Methylthiazol-2-yl)ethanone hydrochloride | |
CAS RN |
1337880-53-1 |
Source


|
| Record name | Ethanone, 2-bromo-1-(4-methyl-2-thiazolyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1337880-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


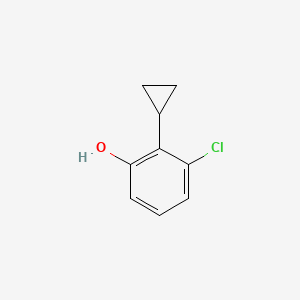
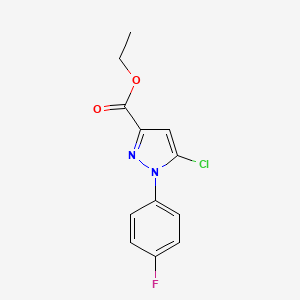
![4-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594172.png)




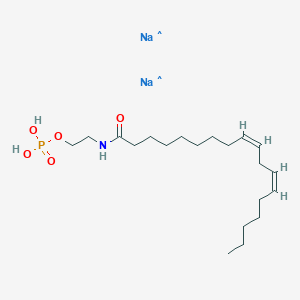
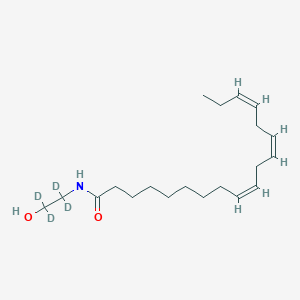
![6-Chloro-8-fluorotetrazolo[1,5-a]pyridine](/img/structure/B594189.png)

![tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B594195.png)